![molecular formula C8H11NO B2616313 (Benzyloxy)(methyl)amine CAS No. 22513-22-0](/img/structure/B2616313.png)
(Benzyloxy)(methyl)amine
Overview
Description
“(Benzyloxy)(methyl)amine” is a chemical compound with the CAS Number: 22513-22-0 . Its IUPAC name is {[(methylamino)oxy]methyl}benzene . The molecular weight of this compound is 137.18 . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of amines like “(Benzyloxy)(methyl)amine” can be achieved by various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for “(Benzyloxy)(methyl)amine” is 1S/C8H11NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful in computational chemistry or bioinformatics.Chemical Reactions Analysis
Amines like “(Benzyloxy)(methyl)amine” can undergo a variety of chemical reactions. For example, they can be deprotonated with NaOH to produce the neutral amine. When a 3 o amine is alkylated, a quaternary ammonium salt is produced. Alkylation is an efficient method for the synthesis of 3 o and 4 o amines .Physical And Chemical Properties Analysis
“(Benzyloxy)(methyl)amine” is a liquid at room temperature . It is stored under normal temperature conditions .Scientific Research Applications
Enantioselective Synthesis of Cyclic Beta-Amino Alcohol Derivatives : A study by Lee et al. (2007) describes the use of (E)-4-benzyloxy-2-butenyl methyl carbonate, a derivative of (Benzyloxy)(methyl)amine, in the synthesis of cyclic beta-amino alcohol derivatives through Ir-catalyzed allylic amination and ring-closing metathesis (Lee, Shin, Kang, & Lee, 2007).
Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) utilized amino acid methyl, ethyl, or benzyl esters, related to (Benzyloxy)(methyl)amine, for synthesizing new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Catalytic Reductive Aminations : A review by Murugesan et al. (2020) discusses the significance of catalytic reductive aminations using molecular hydrogen, which is crucial in the synthesis of various amines including derivatives of (Benzyloxy)(methyl)amine. This process is key for producing pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).
DNA Repair Enzyme Activity Evaluation : Schirrmacher et al. (2002) synthesized labelled 6-benzyloxy derivatives for quantifying the MGMT status of tumor and non-target tissue, demonstrating the application of (Benzyloxy)(methyl)amine derivatives in medical research (Schirrmacher et al., 2002).
Synthesis of Novel 2H-Azirin-3-amine : A study by Breitenmoser et al. (2001) describes the synthesis of a novel 2H-azirin-3-amine, using a compound related to (Benzyloxy)(methyl)amine, demonstrating its potential as a building block in peptide synthesis (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Antifungal Activity of Benzyloxy-substituted Compounds : Research by Nimbalkar et al. (2016) synthesized compounds derived from 5-(4-(benzyloxy)substituted phenyl) for antifungal evaluation, highlighting another application of (Benzyloxy)(methyl)amine derivatives in pharmacology (Nimbalkar et al., 2016).
Palladium-Catalyzed Transformations : Li, Wang, and Wu (2018) developed a method for the carbonylative transformation of benzyl amines, related to (Benzyloxy)(methyl)amine, in the synthesis of various compounds including pharmaceuticals (Li, Wang, & Wu, 2018).
Safety and Hazards
“(Benzyloxy)(methyl)amine” is classified as a dangerous substance. It has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
N-phenylmethoxymethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANNBWVHGOIPRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzyloxy)(methyl)amine | |
CAS RN |
22513-22-0 | |
Record name | (benzyloxy)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.